molecular formula C12H10F3NO2 B1448329 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde CAS No. 1224587-26-1

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Cat. No. B1448329
M. Wt: 257.21 g/mol
InChI Key: SGVVBENNMPIQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde (TFATI) is a compound that has been studied extensively for its potential applications in the fields of synthetic chemistry and medicinal chemistry. TFATI is a trifluoroacetylated tetrahydroisoquinoline derivative, and it is known to have a wide range of biological activities. It is a versatile molecule that has been used as a building block for the synthesis of a variety of complex molecules, such as peptides, nucleosides, and other compounds. In addition, TFATI has been used in the study of structure-activity relationships and in the development of novel drugs.

Scientific Research Applications

Cosmeceutical Development

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde: may be utilized in the development of cosmeceuticals. For instance, trifluoroacetyl-tripeptide-2 has been evaluated for its anti-wrinkle and anti-sagging effects . This compound could potentially be incorporated into skincare products to enhance skin firmness, elasticity, and viscoelasticity.

Organic Synthesis

In organic chemistry, this compound can serve as a precursor for the synthesis of various trifluoromethylated heterocycles . These heterocycles are significant due to their potential pharmacological activities and their use in the development of new medicinal compounds.

Peptide Research

The trifluoroacetyl group is essential in peptide research for the protection of functional groups during peptide synthesis. It is particularly useful due to the ease of its removal under mildly basic conditions, which is crucial for the synthesis of complex peptides .

Analytical Chemistry

In analytical chemistry, 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde could be used to create N- and O-trifluoroacetyl derivatives of biologically active compounds. These derivatives are often used for gas chromatography analysis, aiding in the identification and quantification of substances .

properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-4-3-9-5-8(7-17)1-2-10(9)6-16/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVVBENNMPIQID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)C=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde
Reactant of Route 6
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.